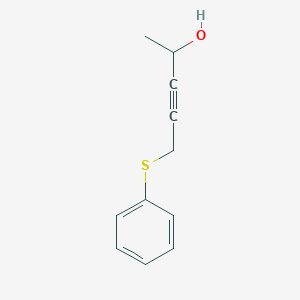
3-Pentyn-2-ol, 5-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyn-2-ol, 5-(phenylthio)-: is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is part of a pentyn chain, with a phenylthio group (-SPh) attached to the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyn-2-ol, 5-(phenylthio)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylthiomethyl magnesium bromide with 3-pentyn-2-one under controlled conditions can yield the desired compound. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of 3-Pentyn-2-ol, 5-(phenylthio)- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of the phenylthio group to the pentyn chain. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Pentyn-2-ol, 5-(phenylthio)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Formation of 3-pentyn-2-one or 3-pentynoic acid.
Reduction: Formation of 3-pentene-2-ol or 3-pentane-2-ol.
Substitution: Formation of 3-pentyn-2-chloride or 3-pentyn-2-bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Pentyn-2-ol, 5-(phenylthio)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing groups. It serves as a model compound to understand the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its phenylthio group can interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, 3-Pentyn-2-ol, 5-(phenylthio)- is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Pentyn-2-ol, 5-(phenylthio)- involves its interaction with molecular targets through its hydroxyl and phenylthio groups. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the phenylthio group can engage in hydrophobic interactions or covalent bonding with specific amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Pentyn-2-ol: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
5-Phenylthio-2-pentanol: Similar structure but with the hydroxyl group on a different carbon, leading to different reactivity and applications.
3-Pentyn-2-one: Contains a carbonyl group instead of a hydroxyl group, resulting in different chemical properties and reactivity.
Uniqueness: 3-Pentyn-2-ol, 5-(phenylthio)- is unique due to the presence of both a hydroxyl group and a phenylthio group on the same molecule. This combination allows for diverse chemical reactivity and potential applications in various fields. The phenylthio group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
CAS-Nummer |
122663-76-7 |
|---|---|
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
5-phenylsulfanylpent-3-yn-2-ol |
InChI |
InChI=1S/C11H12OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8,10,12H,9H2,1H3 |
InChI-Schlüssel |
FNBJCZVFDRJDFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CCSC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
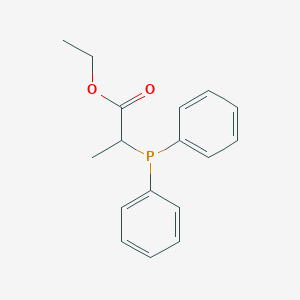

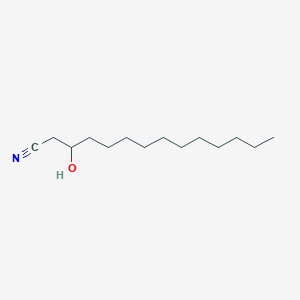
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)

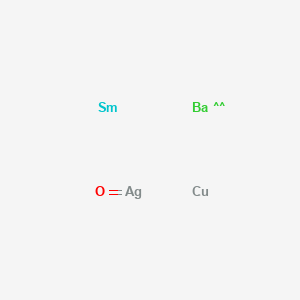
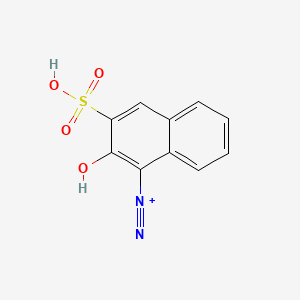
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
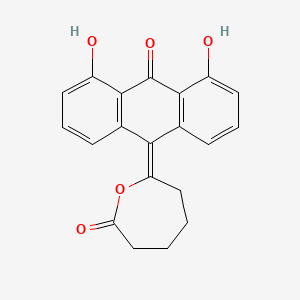

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
